methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-12(18)8-7-11(17)13(14)15(20)19-10-5-3-9(4-6-10)16(21)23-2/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIVMEREMOBTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206279 | |
| Record name | Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301680-46-6 | |
| Record name | Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301680-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, also known by its CAS number 301680-46-6, is a synthetic organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2NO4
- Molecular Weight : 366.19 g/mol
- IUPAC Name : this compound
The compound features a methoxy group and dichloro substituents on the aromatic rings, which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
- Cell Signaling Modulation : It interacts with nuclear receptors that regulate gene expression related to cell growth and apoptosis. This interaction can alter cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells.
- Microtubule Stabilization : Similar to other benzoate derivatives, this compound may stabilize microtubules, affecting cellular division and potentially providing anticancer effects.
Anticancer Properties
Research indicates that this compound possesses notable anticancer properties:
- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. It induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction via caspase activation |
| HeLa | 4.8 | Microtubule stabilization |
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have reported that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Cancer Treatment : A study published in the Journal of Cancer Research evaluated the effects of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- Inflammation Models : In an animal model of acute inflammation, administration of this compound resulted in decreased edema and inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases.
Scientific Research Applications
Basic Information
- IUPAC Name : Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
- Molecular Formula : C16H13Cl2NO4
- CAS Number : 301680-46-6
- Molecular Weight : 364.19 g/mol
Structural Formula
The compound features a benzoate structure with a dichloromethoxybenzoyl moiety attached to an amino group. This unique structure contributes to its chemical reactivity and biological activity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Acylation | 4-Aminobenzoic acid + 3,6-Dichloro-2-methoxybenzoyl chloride | Triethylamine, dichloromethane |
| Purification | Crystallization or chromatography | Varies based on method |
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for drug development.
Research shows that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
In a study published in Antibiotics, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
Agricultural Applications
The compound has been explored as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it suitable for developing selective herbicides.
Case Study: Herbicidal Activity
Research published in Pest Management Science indicated that formulations containing this compound effectively controlled weed populations without harming crop yields.
Table 2: Mechanism Insights
| Application | Target | Effect |
|---|---|---|
| Anticancer | Cell signaling pathways | Inhibition of tumor growth |
| Antimicrobial | Bacterial enzymes | Disruption of cell wall synthesis |
| Herbicidal | Plant growth enzymes | Inhibition of growth |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoic acid.
Example Reaction:
Amide Hydrolysis
The benzamide linkage is resistant to hydrolysis under mild conditions but may cleave under strongly acidic or basic environments:
Nucleophilic Aromatic Substitution
The 3,6-dichloro substituents on the benzoyl ring may undergo substitution with strong nucleophiles (e.g., alkoxides or amines):
Electrophilic Aromatic Substitution
The methoxy group (electron-donating) directs electrophiles to the para position, but steric and electronic effects from adjacent substituents may hinder reactivity:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | Para to methoxy | Nitro-substituted derivative | Low (deactivated by Cl substituents) . |
Reduction of Amide Group
The amide bond can be reduced to a methylene amine under vigorous conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH4 | Anhydrous THF, reflux | 4-[(3,6-Dichloro-2-methoxybenzyl)amino]benzoate | Requires stoichiometric excess . |
Oxidation of Methoxy Group
The methoxy group is typically stable but may oxidize to a carbonyl under extreme conditions:
| Reagent | Conditions | Product | Evidence |
|---|---|---|---|
| KMnO4, H2SO4 | 150°C | 3,6-Dichloro-2-carboxybenzamide derivative | Hypothetical; no direct data . |
Transesterification
The methyl ester can undergo transesterification with higher alcohols (e.g., ethanol):
Acylation of Amine Byproducts
Hydrolysis byproducts (e.g., 4-aminobenzoate) may react with acylating agents:
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | N-Acetyl-4-aminobenzoate | Stabilization of reactive intermediates . |
Biological and Metabolic Reactions
In vivo, the compound may undergo Phase I metabolism (hydrolysis, oxidation) and Phase II conjugation (glucuronidation):
| Enzyme System | Reaction | Outcome | Reference |
|---|---|---|---|
| Hepatic esterases | Ester hydrolysis | Increased polarity for excretion . | |
| CYP450 isoforms | Oxidation of methoxy group | Potential hydroxylated metabolites . |
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
- Chlorine Substituents: Dichlorination (as in the target compound) increases molecular weight and hydrophobicity compared to mono-chlorinated analogs (e.g., compounds) .
- Triazine vs. Benzoyl Cores : Triazine-containing analogs (e.g., ) exhibit higher melting points (135–220°C) due to stronger intermolecular hydrogen bonding and π-π stacking, whereas benzoyl-based compounds may have lower thermal stability .
- Functional Group Impact: Methoxy groups enhance solubility in polar solvents, while cyano or sulfonyl groups (e.g., 4k, metsulfuron) improve chemical reactivity and biological targeting .
Spectral and Physicochemical Properties
¹H NMR Data :
- Target Compound : Expected signals include a methoxy singlet (δ ~3.85 ppm) and aromatic protons from dichlorinated benzoyl (δ ~7.1–7.3 ppm), consistent with analogs in and .
- Triazine Analogs: Distinct triazine NH signals (δ ~10–12 ppm) and multiple aromatic doublets (e.g., δ ~6.96 ppm for methoxyphenoxy protons) .
Melting Points : The absence of a triazine ring in the target compound likely results in a lower melting point compared to compounds (e.g., 4j: 180–182°C) but higher than aliphatic ester derivatives .
Q & A
What are the optimal synthetic routes and purification strategies for methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate?
Basic Research Focus
The compound can be synthesized via stepwise nucleophilic substitution on triazine or benzoyl chloride intermediates. For example, coupling 3,6-dichloro-2-methoxybenzoyl chloride with methyl 4-aminobenzoate in the presence of a base like DIPEA (diisopropylethylamine) in anhydrous dichloromethane at 0–40°C for 24–48 hours yields the target molecule . Purification often involves column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) and recrystallization from ethanol or methanol . Key challenges include minimizing hydrolysis of the methyl ester group during work-up.
Advanced Research Focus
To resolve low yields (<50%) in amide bond formation, researchers may employ in situ activation of the carboxylic acid (e.g., using HATU or EDCI) or optimize stoichiometry (1.1–1.5 equivalents of acyl chloride relative to the amine). For structural confirmation, ¹H/¹³C NMR (DMSO-d₆, 200–400 MHz) should show characteristic signals: δ ~3.8 ppm (methoxy groups), δ ~7.5–8.5 ppm (aromatic protons), and δ ~165–170 ppm (carbonyl carbons) .
How can computational methods predict the biological activity of this compound?
Basic Research Focus
Molecular docking studies using software like AutoDock Vina can model interactions between the compound and target receptors (e.g., dopamine D₂ or serotonin 5-HT₃ receptors). The dichloro and methoxy substituents likely enhance hydrophobic interactions, while the benzoate ester may influence membrane permeability .
Advanced Research Focus
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to rationalize reactivity and binding affinity. For example, the electron-withdrawing chloro groups may increase electrophilicity at the benzamide nitrogen, enhancing hydrogen bonding with receptor residues .
What analytical techniques are critical for characterizing impurities or degradation products?
Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) can separate and quantify impurities. Mass spectrometry (ESI-QTOF) confirms molecular ions ([M+H]⁺ expected at m/z ~382.0 for C₁₆H₁₂Cl₂N₂O₄) .
Advanced Research Focus
For structural elucidation of byproducts, tandem MS/MS fragmentation patterns and 2D NMR (COSY, HSQC) are essential. For instance, hydrolysis of the methyl ester produces 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoic acid, identifiable via a carboxylate proton signal at δ ~12–13 ppm in ¹H NMR .
How does the compound’s structure influence its stability under varying pH and temperature?
Basic Research Focus
The methyl ester group is prone to hydrolysis under alkaline conditions (pH > 9). Accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1.2–7.4) can quantify degradation kinetics. LC-MS data typically show a half-life of ~30 days at pH 7.4 .
Advanced Research Focus
Mechanistic studies using Arrhenius plots (25–60°C) reveal activation energy (~85 kJ/mol) for ester hydrolysis. The 3,6-dichloro substituents sterically hinder nucleophilic attack, while the methoxy group at position 2 reduces electron density at the ester carbonyl, slowing degradation .
What strategies address low solubility in aqueous media for in vitro assays?
Basic Research Focus
Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to prepare stock solutions. For cell-based assays, confirm biocompatibility via MTT testing .
Advanced Research Focus
Structural modification (e.g., replacing the methyl ester with a morpholinoethyl group) improves solubility without compromising activity. Alternatively, nanoformulation (liposomes or PLGA nanoparticles) enhances bioavailability, with encapsulation efficiency assessed via dialysis and dynamic light scattering .
How can researchers resolve contradictory bioactivity data across studies?
Basic Research Focus
Ensure consistent assay conditions (e.g., cell line, incubation time, and serum concentration). For example, discrepancies in IC₅₀ values for serotonin receptor antagonism may arise from differences in CHO-K1 vs. HEK293 cell models .
Advanced Research Focus
Leverage meta-analysis tools (e.g., Prism or R) to statistically compare datasets. Confounding factors like impurity profiles (e.g., residual DIPEA from synthesis) should be ruled out via LC-MS .
What are the best practices for scaling up synthesis from milligram to gram quantities?
Advanced Research Focus
Optimize heat and mass transfer by transitioning from batch to flow chemistry. For example, continuous flow reactors with immobilized catalysts (e.g., polymer-supported DIPEA) improve reproducibility and reduce reaction times from 48 hours to <6 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
